5-Chloro-2-phenyloxazolo[5,4-B]pyridine
Description
Overview of Fused Heterocyclic Systems in Contemporary Chemistry
Fused heterocyclic systems are a cornerstone of modern organic and medicinal chemistry. These complex molecular architectures consist of two or more rings that share at least one common atom, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. fiveable.meairo.co.in This structural fusion creates unique electronic and steric properties that are distinct from their monocyclic counterparts. fiveable.me
The significance of these systems lies in their prevalence in nature and their role as privileged scaffolds in drug discovery. fiveable.mewikipedia.org A vast number of pharmaceuticals and biologically active compounds feature fused heterocyclic cores, which are crucial for their therapeutic effects. fiveable.meairo.co.in More than half of all known organic compounds are heterocycles, and a significant portion of FDA-approved drugs contain nitrogen-based heterocyclic rings. wikipedia.org The rigid structure of fused systems allows for specific three-dimensional arrangements of functional groups, facilitating precise interactions with biological targets like enzymes and receptors. fiveable.me Their synthesis is a major focus of chemical research, employing a variety of methods such as cyclization reactions, ring-closing metathesis, and Diels-Alder reactions to construct these diverse and valuable structures. airo.co.in
Significance of the Oxazolo[5,4-B]pyridine (B1602731) Framework in Synthetic and Medicinal Chemistry
The oxazolo[5,4-b]pyridine framework, a bicyclic system composed of fused oxazole (B20620) and pyridine (B92270) rings, has garnered considerable interest in synthetic and medicinal chemistry. researchgate.net This scaffold is a key structural motif in the design of novel therapeutic agents due to its wide range of biological activities. researchgate.netontosight.ai Derivatives of this framework have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.airesearchgate.net
The versatility of the oxazolo[5,4-b]pyridine core allows for chemical modifications at various positions, enabling chemists to fine-tune the molecule's properties to enhance its interaction with specific biological targets. fiveable.me For instance, the specific compound 5-Chloro-2-phenyloxazolo[5,4-b]pyridine has been synthesized as part of a series of compounds evaluated as inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. ibs.re.kr The synthesis of this particular derivative involves the cyclization of a substituted N-(2,6-dichloropyridin-3-yl)benzamide in the presence of sodium carbonate. ibs.re.kr
The related oxazolo[5,4-d]pyrimidine (B1261902) scaffold, which is structurally similar to natural purines, has also been extensively studied. nih.govmdpi.com This similarity allows these compounds to interact with biological systems that recognize purines, leading to activities like kinase inhibition, which is crucial in cancer therapy. nih.govmdpi.com The research into these related structures underscores the broad potential of the fused oxazolopyridine motif in developing new drugs. researchgate.net
Below is a table summarizing the synthesis of this compound.
| Precursor | Reagents and Conditions | Product | Yield |
| N-(2,6-dichloropyridin-3-yl)benzamide | Na2CO3, DMF, 160 °C, 24 h | This compound | 60–95% |
Data sourced from a study on oxazolopyridines as MAO-B inhibitors. ibs.re.kr
Historical Context and Evolution of Research on Oxazolo[5,4-B]pyridine Derivatives
Research into fused heterocyclic systems has a long history, but focused attention on specific scaffolds like oxazolopyrimidines and oxazolopyridines is a more recent development. researchgate.net For an extended period, relatively little attention was given to these fused rings, partly because few were found in natural products. researchgate.net However, in recent years, a significant number of studies have been published, highlighting their potential in medicinal chemistry. researchgate.netresearchgate.net
The evolution of synthetic methodologies has been a critical driver in this field. Early methods for creating such scaffolds often required harsh reaction conditions, resulted in low yields, and produced by-products. researchgate.net This limited the exploration of their biological potential. More recently, the development of new and optimized synthetic routes has made these compounds more accessible for study. researchgate.net For example, research published in 2024 highlights a one-step method for synthesizing new derivatives of oxazolo[5,4-b]pyridine with an aliphatic carboxylic group, demonstrating ongoing efforts to improve synthetic efficiency. researchgate.net
The increasing interest is also fueled by the continual discovery of new biological targets and a deeper understanding of disease mechanisms. The structural similarity of scaffolds like oxazolo[5,4-d]pyrimidine to endogenous molecules like purines has made them attractive candidates for rational drug design, leading to their investigation as inhibitors of various enzymes and signaling pathways involved in cancer and other diseases. nih.govmdpi.com This has led to a surge in publications and patents related to oxazolopyridine and its analogues over the past few decades. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C12H7ClN2O |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
5-chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7ClN2O/c13-10-7-6-9-12(15-10)16-11(14-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
CRLBMZLNWGKQII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)N=C(C=C3)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Chloro 2 Phenyloxazolo 5,4 B Pyridine
Nucleophilic Aromatic Substitution Reactions at the C-5 Chloro Position
The chlorine atom at the C-5 position of the pyridine (B92270) ring is a key site for reactivity, enabling nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that seen in similar heterocyclic systems, such as thiazolo[5,4-b]pyridines, where the 5-position can be functionalized to target the ATP-binding sites of various kinases. The chloro group serves as a competent leaving group, allowing for the introduction of a wide range of functionalities.
The cyano group is a versatile functional group in organic chemistry that can be converted into other functionalities like amines, carbonyls, or heterocyclic rings. researchgate.net While direct cyanation of 5-Chloro-2-phenyloxazolo[5,4-b]pyridine is not extensively detailed, the introduction of a cyano group at the C-5 position is a synthetically viable transformation based on established methods for cyanating halopyridines. researchgate.nettandfonline.com Such reactions typically involve treating the activated pyridine ring with a cyanide ion source, such as potassium cyanide or sodium cyanide. tandfonline.com The electron-deficient nature of the pyridine ring in the oxazolo[5,4-b]pyridine (B1602731) system facilitates this addition-elimination process, making it a plausible route for creating 2-phenyl-5-cyanooxazolo[5,4-b]pyridine, a valuable intermediate for further chemical exploration.
The displacement of the C-5 chlorine atom by various nucleophiles is a primary strategy for diversifying the 2-phenyloxazolo[5,4-b]pyridine (B8791266) scaffold. In related thiazolo[5,4-b]pyridine (B1319707) systems, the chloro group is readily replaced by nucleophiles such as amines and thiols. This allows for the synthesis of a library of compounds with varied steric and electronic properties at this position, which has been utilized in the development of kinase inhibitors. nih.gov This strategy is directly applicable to this compound, enabling the creation of novel derivatives for various research applications.
| Nucleophile | Reagent Example | Resulting C-5 Substituent | Potential Derivative Class |
|---|---|---|---|
| Amine | Aniline, Morpholine | -NHR, -NR₂ | 5-Amino-oxazolo[5,4-b]pyridines |
| Thiol | Thiophenol | -SR | 5-(Thioether)-oxazolo[5,4-b]pyridines |
| Alkoxide | Sodium Methoxide | -OR | 5-Alkoxy-oxazolo[5,4-b]pyridines |
| Cyanide | Potassium Cyanide (KCN) | -CN | 5-Cyano-oxazolo[5,4-b]pyridines |
Reactions Involving the Phenyl Moiety at C-2
Functionalization of the phenyl group at the C-2 position is typically achieved not by substitution reactions on the pre-formed heterocyclic system, but by employing substituted precursors during the initial synthesis. Research has demonstrated the successful synthesis of various 2-(substituted phenyl)oxazolo[5,4-b]pyridines by condensing 2-amino-3-hydroxypyridine (B21099) with a range of substituted benzoyl chlorides or benzoic acids. evitachem.comresearchgate.netresearchgate.net This approach allows for the introduction of a wide array of substituents onto the phenyl ring, including electron-donating and electron-withdrawing groups, to modulate the compound's properties.
For instance, studies on the related 2-(2-thienyl)oxazolo[4,5-b]pyridine show that electrophilic substitution reactions, such as nitration and bromination, occur exclusively at the electron-rich thiophene (B33073) ring rather than the oxazolopyridine core. researchgate.net This suggests that the C-2 phenyl ring in this compound would be deactivated towards electrophilic attack compared to the heterocyclic system, reinforcing the synthetic strategy of using pre-functionalized starting materials.
Functionalization of the Pyridine and Oxazole (B20620) Rings
Beyond substitution at the C-5 position, the core heterocyclic structure of oxazolo[5,4-b]pyridine can be modified to introduce different functional groups, leading to novel classes of compounds.
A one-step method has been developed for the synthesis of oxazolo[5,4-b]pyridine derivatives that incorporate an aliphatic carboxylic acid group. researchgate.net This process involves the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic or glutaric anhydride. The initially formed monoamide undergoes a subsequent intramolecular cyclization, yielding the target oxazolo[5,4-b]pyridine with a carboxylic acid linker. researchgate.net This synthetic route provides an efficient way to introduce aliphatic chains with terminal functional groups, which can serve as handles for further derivatization or as key pharmacophoric features.
| Starting Anhydride | Resulting Linker at C-2 | Compound Class |
|---|---|---|
| Succinic anhydride | -(CH₂)₂-COOH | 3-(Oxazolo[5,4-b]pyridin-2-yl)propanoic acid |
| Glutaric anhydride | -(CH₂)₃-COOH | 4-(Oxazolo[5,4-b]pyridin-2-yl)butanoic acid |
| Maleic anhydride | -CH=CH-COOH (cis) | 3-(Oxazolo[5,4-b]pyridin-2-yl)acrylic acid |
The oxazolo[5,4-b]pyridine scaffold can be transformed into N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have been investigated as a class of non-opiate antinociceptive agents. evitachem.com The synthesis of these compounds involves the introduction of various side chains at the N-1 position of the oxazolone (B7731731) ring. These side chains often consist of an alkyl linker attached to a terminal amino group or a 4-aryl-1-piperazinyl moiety. evitachem.com The length of the alkyl chain and the nature of the terminal basic group can be systematically varied to explore structure-activity relationships. This derivatization transforms the core structure, creating a new class of compounds with distinct biological profiles. evitachem.com
Rearrangement Reactions and Annulation Strategies
Currently, there is no specific information available in the scientific literature detailing the rearrangement reactions or annulation strategies for This compound . Research on related heterocyclic systems, such as isoxazolo[4,5-b]pyridines, has explored rearrangement pathways like the Boulton–Katritzky rearrangement. However, these findings cannot be directly extrapolated to the oxazolo[5,4-b]pyridine core of the subject compound. Similarly, while annulation strategies are a common method for constructing fused heterocyclic systems, specific protocols starting from or leading to This compound have not been documented.
Application as a Synthon in Complex Chemical Synthesis
The utility of This compound as a synthon in the synthesis of more complex molecules is not well-established in the current body of scientific literature. A synthon is a conceptual fragment within a molecule that assists in the planning of a chemical synthesis. While the oxazolo[5,4-b]pyridine scaffold is recognized for its presence in biologically active molecules, the specific role of the 5-chloro-2-phenyl derivative as a building block in targeted organic synthesis remains an unexplored area of research. There are no detailed research findings or specific examples of its application in the construction of elaborate chemical architectures.
Further investigation into the reactivity of the chloro and phenyl substituents on the oxazolo[5,4-b]pyridine core is necessary to unlock its potential as a versatile synthon for the development of novel compounds.
Spectroscopic Characterization Techniques for Oxazolo 5,4 B Pyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. For 5-Chloro-2-phenyloxazolo[5,4-b]pyridine, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would confirm the presence and connectivity of all hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the protons on the phenyl ring and the two protons on the pyridine (B92270) portion of the heterocyclic core. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the coupling patterns (spin-spin splitting) would reveal the adjacency of protons, allowing for unambiguous assignment.
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. nih.gov Given the molecule's asymmetry, 13 distinct signals are expected (5 for the phenyl ring and 8 for the oxazolo[5,4-b]pyridine (B1602731) core). The chemical shifts of these signals would indicate the electronic environment of each carbon, distinguishing between carbons in the phenyl ring, the pyridine ring, and the oxazole (B20620) ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and quaternary carbons.
| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | Phenyl-H | 7.5 - 8.2 | Multiplet |
| ¹H | Pyridine-H | 7.8 - 8.8 | Doublet, Doublet |
| ¹³C | Phenyl-C | 125 - 135 | N/A |
| ¹³C | Pyridine-C | 115 - 150 | N/A |
| ¹³C | Oxazole-C | 150 - 165 | N/A |
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Verification
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would be used to verify the molecular formula of this compound.
The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. mdpi.com For C₁₃H₇ClN₂O, the theoretical exact mass can be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the formula. The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio. Tandem MS (MS/MS) experiments would involve fragmentation of the parent ion to provide further structural information. mdpi.com
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₃H₇ClN₂O |
| Theoretical Exact Mass ([M]⁺ for ³⁵Cl) | 242.0247 |
| Isotopic Peak ([M+2]⁺ for ³⁷Cl) | Present at ~32% relative intensity |
| Common Fragmentation Pathways | Loss of Cl, CO; Phenyl group cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. aps.org
IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include C=C stretching from the aromatic rings, C=N stretching from the pyridine and oxazole rings, and C-O stretching associated with the oxazole ring. The C-Cl bond would also have a characteristic stretching vibration in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum. aps.org This would be useful for characterizing the vibrations of the aromatic backbone.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aromatic C=C and C=N Stretch | 1500 - 1650 |
| Oxazole Ring C-O-C Stretch | 1050 - 1250 |
| C-Cl Stretch | 700 - 850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Property Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. For a conjugated system like this compound, this technique provides insight into its electronic properties.
The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the extended aromatic system. nih.gov The position of the maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are characteristic of the compound's chromophore. These values can be influenced by solvent polarity, a phenomenon known as solvatochromism, which can provide further information about the electronic nature of the ground and excited states.
X-ray Crystallography for Definitive Solid-State Structural Assignment
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can provide an exact map of atomic positions.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the fused ring system and the orientation of the phenyl substituent. nih.gov It would also reveal information about the crystal packing and any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the material. researchgate.net The data obtained includes the crystal system, space group, and unit cell dimensions. mdpi.com
Computational Chemistry and Theoretical Investigations of Oxazolo 5,4 B Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of organic molecules like 5-Chloro-2-phenyloxazolo[5,4-b]pyridine. These calculations can provide insights into molecular geometry, electronic properties, and spectroscopic characteristics.
For the broader class of oxazolo[4,5-b]pyridine derivatives, time-dependent DFT (TD-DFT) has been employed to study excited-state intramolecular charge transfer. Such studies explore vertical excitation energies and electronic structures, explaining the absorption and fluorescence spectra of these compounds. It has been noted that substituents on the oxazolo[4,5-b]pyridine core can significantly alter their spectral properties and increase the dipole moments in the first excited state.
A typical computational approach would involve geometry optimization of the this compound structure to find its most stable conformation. Subsequent frequency calculations would confirm that the optimized structure corresponds to a minimum on the potential energy surface. From the optimized geometry, a range of electronic properties can be calculated, as detailed in the table below.
Table 1: Predicted Parameters from Quantum Chemical Calculations for this compound
| Parameter | Description | Predicted Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Measures the ability of the molecule to accept an electron. |
| Ionization Potential | The energy required to remove an electron from a gaseous atom or molecule. | Indicates the ease with which the molecule can be oxidized. |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences the molecule's solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Docking Studies for Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
While no specific molecular docking studies have been published for this compound, research on analogous heterocyclic systems provides a blueprint for how such investigations would be conducted. For instance, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been subjected to molecular docking studies to investigate their interactions with the ATP binding pocket of PI3Kα kinase. These studies have revealed key hydrogen bond interactions with specific amino acid residues, such as Val851, Typ836, and Asp810, which are crucial for the inhibitory activity of these compounds.
A hypothetical molecular docking study of this compound against a relevant kinase, for example, would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.
Preparation of the Receptor: The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would typically be removed, and hydrogen atoms would be added.
Docking Simulation: Using software such as AutoDock or Glide, the ligand would be docked into the active site of the receptor. The program would generate multiple possible binding poses.
Analysis of Results: The resulting poses would be scored based on their binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed for the best-scoring poses.
These studies are crucial for understanding the potential biological activity of the compound and for guiding the design of more potent derivatives.
In Silico Approaches for Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. In silico SAR studies use computational methods to build models that correlate structural features with activity.
For the thiazolo[5,4-b]pyridine class of compounds, SAR studies have demonstrated the importance of certain functional groups for their inhibitory activity against kinases like PI3Kα. For example, it was found that a sulfonamide functionality was important for PI3Kα inhibitory activity. Furthermore, the nature of the substituent attached to the thiazolo[5,4-b]pyridine core was shown to be a key determinant of potency, with a pyridyl group leading to higher activity than a phenyl group in some cases.
For this compound, an in silico SAR study would typically involve the computational analysis of a series of related compounds where the chloro and phenyl groups are systematically varied. By comparing the predicted binding affinities or other relevant properties of these analogs, it would be possible to deduce the structural requirements for optimal activity.
Table 2: Hypothetical SAR Analysis of this compound Derivatives
| Position of Variation | Type of Substituent | Predicted Effect on Activity | Rationale |
| 5-position (Chloro) | Electron-withdrawing group (e.g., -NO2) | Potentially altered electronic properties and binding interactions. | Modification of the electrostatic potential of the pyridine (B92270) ring. |
| 5-position (Chloro) | Electron-donating group (e.g., -OCH3) | Could enhance or decrease binding depending on the target's active site. | Changes in hydrogen bonding capacity and steric effects. |
| 2-position (Phenyl) | Substituted phenyl ring (e.g., 4-hydroxyphenyl) | Potential for additional hydrogen bonding interactions. | Introduction of a hydrogen bond donor/acceptor. |
| 2-position (Phenyl) | Different aromatic ring (e.g., pyridyl) | May lead to improved binding through new interactions. | Alteration of the core scaffold's interaction with the target. |
Reaction Mechanism Elucidation via Computational Methods
Computational methods are also instrumental in elucidating the mechanisms of chemical reactions. For instance, quantum chemical calculations have been used to study the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines. These studies can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the activation energies for each step. This information is invaluable for understanding how the reaction proceeds and for optimizing reaction conditions.
For the synthesis of this compound, computational methods could be used to investigate the mechanism of the key ring-forming step. This would provide a deeper understanding of the reaction and could suggest ways to improve the yield or selectivity of the synthesis.
Predictive Modeling for Novel Oxazolo[5,4-b]pyridine (B1602731) Derivatives
Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, can be used to design novel oxazolo[5,4-b]pyridine derivatives with desired properties. By training a model on a dataset of known compounds and their activities, it is possible to predict the activity of new, unsynthesized molecules.
A predictive modeling workflow for designing new derivatives of this compound would involve:
Data Collection: Assembling a dataset of oxazolo[5,4-b]pyridine derivatives with measured biological activity against a specific target.
Descriptor Calculation: Calculating a large number of molecular descriptors (physicochemical, topological, etc.) for each compound in the dataset.
Model Building: Using statistical or machine learning methods to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power.
Virtual Screening: Using the validated model to predict the activity of a virtual library of novel oxazolo[5,4-b]pyridine derivatives, allowing for the prioritization of the most promising candidates for synthesis and testing.
Through these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound and its derivatives can be achieved, guiding future experimental work in the development of new functional molecules.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Oxazolo 5,4 B Pyridine Scaffolds
Positional Effects of Substituents on Scaffold Performance
The specific placement of functional groups on the oxazolo[5,4-b]pyridine (B1602731) ring system dramatically influences its interaction with biological targets.
The chlorine atom at the C-5 position of the pyridine (B92270) ring is a key feature of the parent compound. While direct SAR studies on 5-chloro-oxazolo[5,4-b]pyridine are limited, the role of halogenation on related heterocyclic systems provides significant insights. In analogous benzoxazole structures, for instance, the introduction of a 5-chloro substituent has been shown to increase potency at the 5-HT3 receptor.
Furthermore, studies on other classes of bioactive molecules have demonstrated that the effect of a halogen can be dependent on its specific type and position. In a series of halogen-substituted flavonoids, antibacterial activity against Staphylococcus aureus and Escherichia coli was observed to increase with the size of the halogen, from fluorine to iodine nih.gov. This suggests that steric factors, rather than electronic properties alone, can be a primary determinant of potency nih.gov. The chlorine at C-5 may therefore serve to occupy a specific hydrophobic pocket in a target protein, enhancing binding affinity through favorable steric interactions. From a synthetic standpoint, the chlorine atom also provides a valuable handle for late-stage functionalization, allowing for the introduction of further diversity in analog synthesis nih.gov.
The substitution at the C-2 position of the oxazole (B20620) ring is critical for the activity of many oxazolopyridine derivatives. Extensive research on analogous scaffolds, such as oxazolo[5,4-d]pyrimidines, consistently shows that an aromatic substituent at this position is more favorable for biological activity than an aliphatic one mdpi.com.
The nature of the substitutions on the C-2 phenyl ring itself allows for fine-tuning of the compound's properties.
Halogenation : A chloro substituent on the phenyl ring is often beneficial. For example, a 4-chloro substitution on the C-2 phenyl ring of oxazolo[5,4-d]pyrimidines was found to be preferred for antiproliferative activity mdpi.com. Similarly, a 2-chlorophenyl group at the C-2 position resulted in derivatives with nanomolar binding affinity for the cannabinoid receptor 2 (CB2) nih.gov.
Other Substituents : The introduction of a 4-methoxy (4-CH₃O) group on the phenyl ring has been shown to be detrimental to the antiproliferative activity of oxazolo[5,4-d]pyrimidine (B1261902) analogs mdpi.com.
Conversely, in the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold, replacing a pyridyl group at the C-2 position with a phenyl group led to a significant decrease in PI3Kα inhibitory activity, indicating that for certain targets, the nitrogen atom in the C-2 aromatic ring is crucial for forming key interactions nih.gov.
| Scaffold | C-2 Substituent | Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine | 4-Chlorophenyl | Increased | Antiproliferative | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | 2-Chlorophenyl | Increased (nM affinity) | CB2 Receptor Binding | nih.gov |
| Oxazolo[5,4-d]pyrimidine | 4-Methoxyphenyl | Decreased | Antiproliferative | mdpi.com |
| Thiazolo[5,4-b]pyridine | Phenyl (vs. Pyridyl) | Decreased | PI3Kα Inhibition | nih.gov |
Systematic Exploration of Substituent Electronic and Steric Effects
A systematic approach to understanding SAR involves varying the electronic (e.g., Hammett constants) and steric (e.g., Taft parameters) properties of substituents. While a comprehensive Quantitative Structure-Activity Relationship (QSAR) study on 5-chloro-2-phenyloxazolo[5,4-b]pyridine is not publicly available, principles can be drawn from related systems.
Electronic effects are also significant. The preference for a chloro-substituted phenyl ring over a methoxy-substituted one at C-2 suggests that electron-withdrawing characteristics can be favorable for certain biological activities mdpi.com.
Comparative SAR with Isomeric and Analogous Fused Heterocyclic Systems
Comparing the oxazolo[5,4-b]pyridine scaffold with its isomers and analogs provides valuable context for its potential biological activities.
Oxazolo[5,4-d]pyrimidine : This is a widely studied scaffold with demonstrated anticancer and CB2 receptor antagonist activities mdpi.comnih.govmdpi.com. A key finding is that replacing the oxazolo[5,4-d]pyrimidine core with an oxazolo[5,4-b]pyridine, oxazolo[4,5-c]pyridine, or benzoxazole scaffold led to an enhancement of JAK1 inhibitory activity mdpi.com. This highlights the potential advantage of the pyridine-fused system over the pyrimidine-fused one for certain kinase targets.
Thiazolo[5,4-b]pyridine : This sulfur-containing analog has been extensively investigated, yielding potent inhibitors of targets like PI3K and c-KIT nih.govnih.gov. A notable SAR finding is the critical role of the nitrogen atom in a C-2 pyridyl substituent for PI3Kα inhibition, an interaction that is lost when a phenyl group is present nih.gov. This underscores how subtle changes in the C-2 substituent, in combination with the core scaffold, dictate target specificity.
Oxazolo[4,5-b]pyridine : This isomer of the target scaffold has been explored for its antifungal properties wisdomlib.org. The distinct arrangement of the heteroatoms in the fused ring system leads to a different three-dimensional shape and distribution of electrostatic potential, resulting in different target profiles compared to the oxazolo[5,4-b]pyridine series.
| Scaffold | Key Biological Activities | Reference |
|---|---|---|
| Oxazolo[5,4-b]pyridine | JAK1 Inhibition | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | Anticancer, CB2 Antagonist, VEGFR-2 Inhibition | mdpi.comnih.govmdpi.com |
| Thiazolo[5,4-b]pyridine | PI3K Inhibition, c-KIT Inhibition | nih.govnih.gov |
| Oxazolo[4,5-b]pyridine | Antifungal | wisdomlib.org |
Rational Design Strategies for Enhanced Performance Profiles
The SAR data from oxazolo[5,4-b]pyridines and related scaffolds have informed several rational design strategies to develop compounds with improved activity and selectivity.
Scaffold Hopping : This strategy involves replacing a central core of a known active compound with a different, often isosteric, scaffold to discover novel chemotypes with improved properties. This approach was successfully used to design oxazolo[5,4-d]pyrimidine-based CB2 antagonists from known ligands with different core structures nih.gov. The oxazolo[5,4-b]pyridine core could similarly be explored as a novel scaffold for targets of existing drugs.
Pharmacophore-Based Design : This method uses the three-dimensional arrangement of essential functional groups (the pharmacophore) from a known inhibitor to design new molecules. Novel oxazolo[5,4-d]pyrimidine derivatives were designed as potential anticancer agents by incorporating the key pharmacophoric features of known VEGFR-2 inhibitors mdpi.comnih.gov.
Structure-Based Design and Molecular Docking : When the 3D structure of a biological target is known, molecular docking can be used to predict how different analogs will bind. This allows for the rational design of modifications that enhance binding affinity and selectivity. This strategy has been used to rationalize the activity of thiazolo[5,4-b]pyridine inhibitors of PI3K and EGFR-TK nih.govnih.gov. The C-5 chlorine and C-2 phenyl groups of the target compound can be systematically modified to optimize interactions predicted by docking models.
Prospective Research Avenues and Broader Applications of Oxazolo 5,4 B Pyridine Frameworks
Exploration in Materials Science: Organic Semiconductors and Luminescent Materials
The extended π-conjugated system inherent in the oxazolo[5,4-b]pyridine (B1602731) framework makes it a promising candidate for applications in materials science, particularly in the development of organic semiconductors and luminescent materials. The planar structure of such fused heterocyclic systems can facilitate efficient intermolecular π-π stacking, a crucial factor for charge transport in organic electronic devices.
Research into related heterocyclic systems, such as thiazolo[5,4-d]thiazoles, has demonstrated their potential as electron-deficient building blocks for organic semiconductors due to their high oxidative stability and rigid, planar structure. These characteristics promote efficient intermolecular overlap, which is essential for charge mobility. By analogy, the oxazolo[5,4-b]pyridine scaffold, with its own electron-withdrawing nitrogen and oxygen atoms, could exhibit similar properties. The introduction of a phenyl group at the 2-position, as seen in 5-Chloro-2-phenyloxazolo[5,4-b]pyridine, further extends the conjugation, which can be tuned to achieve desired electronic properties.
Furthermore, derivatives of oxazolo[4,5-b]pyridines have been shown to exhibit fluorescence with a strong charge-transfer character. The emission properties of these compounds can be modulated by the introduction of electron-donating and electron-withdrawing groups. This suggests that this compound and its analogs could be explored as novel fluorophores for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Table 1: Potential Applications of Oxazolo[5,4-b]pyridine Derivatives in Materials Science
| Application Area | Key Properties of Oxazolo[5,4-b]pyridine Framework | Potential Advantages |
| Organic Semiconductors | Planar structure, extended π-conjugation, potential for high oxidative stability. | Tunable electronic properties, solution processability, potential for flexible electronics. |
| Luminescent Materials | Inherent fluorescence, charge-transfer characteristics. | Tunable emission wavelengths, potential for high quantum yields, applications in OLEDs and sensors. |
Development of Novel Reaction Methodologies Utilizing Oxazolo[5,4-b]pyridine Intermediates
The synthesis of the oxazolo[5,4-b]pyridine core itself presents opportunities for the development of novel and efficient synthetic methodologies. Current methods often involve the condensation of ortho-substituted aminopyridines with various reagents. The exploration of new catalytic systems and reaction conditions can lead to more sustainable and atom-economical routes to these valuable scaffolds.
Moreover, the functionalized oxazolo[5,4-b]pyridine ring system can serve as a versatile intermediate for the synthesis of more complex molecular architectures. The chlorine atom at the 5-position of this compound, for instance, is a key functional handle that can be readily displaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to the generation of diverse chemical libraries for drug discovery and materials science research. The development of novel palladium- or copper-catalyzed reactions utilizing these intermediates could significantly expand the chemical space accessible from the oxazolo[5,4-b]pyridine core.
Application in Chemical Biology Tool Development, e.g., as Potential Biomarkers
The intrinsic fluorescence of some oxazolo[5,4-b]pyridine derivatives, coupled with their potential for biological activity, makes them attractive candidates for the development of chemical biology tools. These molecules could be engineered to act as fluorescent probes for specific biological targets, enabling the visualization of cellular processes and the tracking of biomolecules.
Given that certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been investigated as inhibitors of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which has been suggested as a potential cancer biomarker, it is plausible that derivatives of this compound could be designed to target specific enzymes or receptors with high affinity and selectivity mdpi.com. By conjugating these molecules with imaging agents or other reporter groups, they could be developed into novel biomarkers for disease diagnosis and prognosis. The ability to fine-tune the photophysical and biological properties of the oxazolo[5,4-b]pyridine scaffold through chemical modification is a significant advantage in this context.
Interdisciplinary Research Opportunities for Oxazolo[5,4-b]pyridine Derivatives
The diverse potential applications of the oxazolo[5,4-b]pyridine framework necessitate a multidisciplinary research approach. Collaboration between synthetic organic chemists, materials scientists, pharmacologists, and chemical biologists will be crucial to fully realize the potential of this class of compounds.
Table 2: Interdisciplinary Research Areas for Oxazolo[5,4-b]pyridine Derivatives
| Research Area | Key Objectives |
| Medicinal Chemistry | Design and synthesis of novel derivatives with enhanced biological activity (e.g., anticancer, antibacterial, anti-inflammatory). Structure-activity relationship (SAR) studies. |
| Materials Science | Investigation of the electronic and photophysical properties of new derivatives for applications in organic electronics and photonics. |
| Chemical Biology | Development of fluorescent probes and biomarkers for studying biological systems and for diagnostic applications. |
| Computational Chemistry | In silico screening of virtual libraries of oxazolo[5,4-b]pyridine derivatives to predict their properties and guide experimental efforts. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-2-phenyloxazolo[5,4-b]pyridine, and how can purity be optimized?
- Methodology : The compound’s oxazole-pyridine fused core can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or carboxylic acids under reflux with phosphorus oxychloride (POCl₃). Automated continuous flow systems (e.g., precise temperature/pressure control) improve yield (80–90%) and reduce side products .
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS, [M+H]⁺ expected).
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Key Techniques :
- ¹H/¹³C NMR : Look for diagnostic signals: oxazole protons (δ 7.8–8.2 ppm), pyridine protons (δ 8.5–9.0 ppm), and chloro-substituent coupling patterns .
- FT-IR : Confirm oxazole ring (C=N stretch at 1600–1650 cm⁻¹) and aryl chloride (C-Cl at 750–800 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxazole-pyridine fusion pattern) using single-crystal diffraction .
Q. What are the primary reactivity trends of the oxazole and pyridine moieties in this compound?
- Oxazole Reactivity : Susceptible to nucleophilic substitution at the 2-position (e.g., SNAr with amines) and electrophilic aromatic substitution (e.g., nitration at phenyl group) .
- Pyridine Reactivity : The chloro-substituent facilitates metal-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) for functionalization .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying sites for hydrogen bonding (e.g., oxazole nitrogen) or hydrophobic interactions. Molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2 for anti-inflammatory activity) predicts binding affinities .
- Validation : Synthesize top-ranked derivatives and test in vitro (IC₅₀ assays). Compare computational vs. experimental IC₅₀ values to refine models.
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Example : If one study reports antimicrobial activity (MIC = 2 µg/mL) and another shows inactivity, validate via:
- Assay Replication : Use standardized broth microdilution (CLSI guidelines) with consistent bacterial strains.
- Structural Confirmation : Ensure no degradation (HPLC/MS post-assay).
- Solubility Checks : Poor solubility in DMSO/PBS may yield false negatives .
Q. What strategies optimize reaction yields for large-scale synthesis in academic settings?
- Data-Driven Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Batch (reflux, 12h) | 65 | 85 |
| Flow (70°C, 2h) | 92 | 98 |
| Catalyst: Pd(OAc)₂ | 78 | 90 |
- Key Adjustments : Transition from batch to flow chemistry, employ Pd catalysts for coupling steps, and monitor reaction progress via inline IR .
Q. How can researchers assess the compound’s potential toxicity in early-stage drug development?
- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks.
- In Vitro Assays : Test against human liver microsomes (CYP450 inhibition) and HEK293 cells (IC₅₀ for cytotoxicity) .
- Mitigation : Introduce polar groups (e.g., -OH, -COOH) to reduce logP and improve metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
